(1R,2R,3R,5S)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol

Chiral chromatography Diastereomer separation Pharmaceutical impurity profiling

(1R,2R,3R,5S)-2-(Phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol is a chiral cyclopentene epoxide that serves as a key intermediate in the synthesis of the hepatitis B drug Entecavir. It is a well-defined stereoisomer of the primary Entecavir intermediate (1S,2R,3S,5R)-2-(benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol (CAS 117641-39-1).

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
CAS No. 325480-49-7
Cat. No. B044963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R,3R,5S)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol
CAS325480-49-7
Molecular FormulaC13H16O3
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESC1C(C(C2C1O2)COCC3=CC=CC=C3)O
InChIInChI=1S/C13H16O3/c14-11-6-12-13(16-12)10(11)8-15-7-9-4-2-1-3-5-9/h1-5,10-14H,6-8H2/t10-,11-,12+,13-/m1/s1
InChIKeyLPHHAQDOQOLDFK-FVCCEPFGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R,3R,5S)-2-(Phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol (CAS 325480-49-7): A Critical Entecavir Chiral Intermediate and Stereoisomeric Impurity Marker


(1R,2R,3R,5S)-2-(Phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol is a chiral cyclopentene epoxide that serves as a key intermediate in the synthesis of the hepatitis B drug Entecavir [1]. It is a well-defined stereoisomer of the primary Entecavir intermediate (1S,2R,3S,5R)-2-(benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol (CAS 117641-39-1) . Due to the presence of three chiral centers, stereochemical control during synthesis is critical, and this compound is recognized as Entecavir Impurity 29, a process-related diastereomeric impurity that must be tightly controlled in active pharmaceutical ingredient (API) manufacturing .

Why Stereochemistry Dictates Selection: (1R,2R,3R,5S)-2-(Phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol Cannot Be Replaced by Other 6-Oxabicyclo[3.1.0]hexane Derivatives


Generic substitution within the 6-oxabicyclo[3.1.0]hexan-3-ol class is fundamentally precluded by stereochemistry. Entecavir's antiviral activity is exquisitely sensitive to the configuration of its three chiral centers, with the (1R,2R,3R,5S) diastereomer exhibiting distinct chromatographic retention, regulatory acceptance limits, and analytical response characteristics compared to the active (1S,2R,3S,5R) isomer [1]. Even minor epimerization at a single center converts a critical synthetic intermediate into a quantifiable impurity that must be resolved and controlled below 0.1% in crude drug substance, as demonstrated by mass spectrometric chiral detection methods [2]. Consequently, substitution of this specific stereoisomer with any other in-class epoxide would invalidate impurity profiling, compromise regulatory compliance, and confound quantitative analytical methods developed for Entecavir quality control [3].

Quantitative Differentiation Evidence for (1R,2R,3R,5S)-2-(Phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol vs. Closest Analogs


Chromatographic Resolution of (1R,2R,3R,5S) Diastereomer from Entecavir and Other Stereoisomers

The (1R,2R,3R,5S) diastereomer, designated as the RRR impurity in Entecavir quality control, exhibits baseline chromatographic resolution from both the active pharmaceutical ingredient and other diastereomeric impurities (RRS, SRR) [1]. A validated HPLC method achieved resolution between Entecavir and its diastereomeric impurities greater than 2.0 [2]. This quantifiable separation is essential because co-elution of the (1R,2R,3R,5S) stereoisomer with the API or other impurities would lead to inaccurate potency and purity assessments, directly impacting batch release decisions [3].

Chiral chromatography Diastereomer separation Pharmaceutical impurity profiling

Limit of Detection (LOD) and Limit of Quantification (LOQ) for the RRR Diastereomer as a Trace-Level Impurity

A validated LC method reports a limit of detection (LOD) of 0.002% and a limit of quantification (LOQ) of 0.007% for the diastereomeric impurity corresponding to the (1R,2R,3R,5S) configuration (designated imp-1) [1]. In comparison, the same method achieved an Entecavir LOD of 0.008% and LOQ of 0.025% [1]. The ability to detect this specific stereoisomer at a level five times lower than the API itself demonstrates the exceptional sensitivity required for its quantification as a trace process impurity, underscoring the necessity for a high-purity reference standard of this exact compound.

Trace impurity analysis Method validation Entecavir quality control

Recovery and Precision of (1R,2R,3R,5S) Diastereomer Quantification Across Pharmacopoeial Methods

In a head-to-head comparison of USP and draft Chinese Pharmacopoeia methods for Entecavir related substances, the (1R,2R,3R,5S) diastereomer (RRR isomer) exhibited a recovery of 98.5% with an RSD of 1.9% under the draft method, while the USP method yielded a recovery of 98.2% with an RSD of 1.7% [1]. In comparison, the RRS diastereomer showed 98.2% (draft, RSD 1.4%) and 99.8% (USP, RSD 1.4%), and the SRR diastereomer showed 98.6% (draft, RSD 1.8%) and 98.5% (USP, RSD 1.9%) [1]. This near-quantitative, highly reproducible recovery for the specific (1R,2R,3R,5S) stereoisomer across both regulatory frameworks confirms its suitability as a reference standard and demonstrates that this compound can be reliably quantified irrespective of the chosen compendial method.

Method recovery Precision (RSD) Pharmacopoeial method comparison

Stereochemical Stability and Epimerization Risk During Entecavir Synthesis

The (1R,2R,3R,5S) epoxide diastereomer represents the product of undesired epimerization at the C-1 or C-5 position of the 6-oxabicyclo[3.1.0]hexane ring during Entecavir intermediate synthesis [1]. The original patent literature describes a regioselective epoxidation step yielding only the desired [1S-(1α,2α,3β,5α)] isomer, with the (1R,2R,3R,5S) stereoisomer being a potential process-related impurity arising from incomplete stereocontrol [1]. In later-stage Entecavir diastereomers, the RRR impurity was among those resolved and quantified at levels < 0.1% in crude drug substance using MS-based chiral detection [2]. This low-level control is critical because the epoxide intermediate's stereochemistry directly propagates to the final API configuration, making early identification and quantification of the (1R,2R,3R,5S) diastereomer indispensable for process optimization and batch consistency.

Stereochemical stability Process impurity control Epimerization

Validated Application Scenarios for (1R,2R,3R,5S)-2-(Phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol in Pharmaceutical R&D and Quality Control


USP and Chinese Pharmacopoeia Impurity Reference Standard for Entecavir ANDA/NDA Submissions

The (1R,2R,3R,5S) diastereomer serves as a compendial impurity reference standard (Entecavir Impurity 29) for method validation, system suitability testing, and batch release under both USP and draft Chinese Pharmacopoeia frameworks. The demonstrated recovery of 98.2–98.5% and RSD < 2.0% across both methods [1] ensures its applicability for regulatory compliance in multiple jurisdictions. Laboratories filing ANDAs in the US or NDAs in China can use this single reference standard for impurity quantification, significantly reducing the cost and complexity of maintaining separate standards for different markets.

Process Development and Epimerization Control in Entecavir Intermediate Synthesis

During the scale-up of Entecavir manufacturing, the (1R,2R,3R,5S) epoxide intermediate is an unwanted side product formed through epimerization during the vanadyl acetylacetonate-catalyzed epoxidation of (1S-trans)-2-(benzyloxymethyl)-3-cyclopenten-1-ol [2]. Its detection at levels as low as 0.002% by HPLC [3] enables process chemists to rapidly screen reaction conditions (temperature, catalyst loading, solvent) and optimize for stereoselectivity. Procuring this specific diastereomer as a characterized in-process control standard allows for real-time monitoring and adjustment of the epoxidation step, minimizing yield losses due to downstream purification.

Mass Spectrometry-Based Chiral Method Development for Multi-Stereocenter Drugs

The (1R,2R,3R,5S) stereoisomer is particularly valuable in developing MS-based kinetic methods (MS-KM) for chiral drug analysis, as its complexation behavior with ZnII and chiral reference ligands differs measurably from other diastereomers [4]. The logarithm of the fragment ion abundance ratio exhibits a strong linear correlation with the enantiomeric percentage, enabling detection of stereoisomeric impurities below 0.1% in crude Entecavir. This compound can be used to validate chiral recognition models and to calibrate mass spectrometric methods that circumvent the need for expensive chiral chromatographic columns.

Stability-Indicating Method Development for Entecavir Drug Products

The (1R,2R,3R,5S) epoxide intermediate, if carried through synthesis, can undergo further transformations and appear as a related substance in the final drug product. The validated LC method achieving resolution > 2.0 and a linearity r² > 0.999 for this diastereomer [3] supports its use as a marker in forced degradation studies and stability-indicating assays. Procurement of the pure (1R,2R,3R,5S) compound allows pharmaceutical scientists to spike known quantities into Entecavir formulations and evaluate whether this impurity forms or degrades under ICH stress conditions (heat, light, oxidation, humidity), thereby establishing shelf-life specifications rooted in actual degradation pathways.

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